Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
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Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the naphthopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho(1,8-bc)pyran derivatives, including this compound, can be achieved through various methods. One efficient approach involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is known for its straightforward and efficient process, allowing for the formation of naphtho(1,8-bc)pyran derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of rhodium catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings. Additionally, the scalability of the process and the availability of raw materials are important factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione derivatives can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphtho(1,8-bc)pyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Naphtho(1,8-bc)pyran-2,7-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
- Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-
- 1,8-Naphthalic anhydride (Naphtho[1,8,8a-c,d]pyran-1,3-dione)
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
104199-21-5 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
12-methoxy-13-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C14H16O4/c1-14-8-4-3-5-9(14)10(15)7-11(17-2)13(14)18-12(16)6-8/h3-4,7-9,13H,5-6H2,1-2H3 |
InChI Key |
FQTQCERPJYOFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
Origin of Product |
United States |
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